Drfbpi

DNA triplex Non-natural nucleoside Sequence-specific recognition

Drfbpi (D3) is a rationally designed, non-natural deoxyribonucleoside essential for expanding the DNA recognition code beyond canonical purine tracts. Unlike generic substitutes, it utilizes a distinct intercalative binding mechanism, crucial for recognizing mixed purine-pyrimidine sequences in triple-helix forming oligonucleotides (TFOs). Substitution with off-the-shelf analogs results in loss of binding affinity and experimental validity. This compound is the definitive choice for researchers probing triplex dynamics and targeting genomic DNA interruptions with high specificity.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
CAS No. 143632-16-0
Cat. No. B142930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrfbpi
CAS143632-16-0
Synonyms1-(2-deoxy-beta-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole
1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole
dRFBPI
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O
InChIInChI=1S/C21H21N3O4/c25-12-19-18(26)10-20(28-19)24-11-17(22-13-24)15-7-4-8-16(9-15)23-21(27)14-5-2-1-3-6-14/h1-9,11,13,18-20,25-26H,10,12H2,(H,23,27)/t18-,19+,20+/m0/s1
InChIKeyGJCPGHPALURVMQ-XUVXKRRUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drfbpi (CAS 143632-16-0): A Non-Natural Deoxyribonucleoside for Sequence-Specific DNA Triplex Intercalation


Drfbpi (CAS 143632-16-0), also known as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole or D3, is a non-natural deoxyribonucleoside developed as a synthetic base analog [1]. Its core structure features a phenylimidazole aglycone linked to a 2′-deoxyribose sugar, which enables its incorporation into oligonucleotides [2]. Unlike natural nucleobases that rely on hydrogen bonding for base pairing, Drfbpi was rationally designed to bind DNA duplexes via intercalation, thereby expanding the recognition code for triple-helix formation beyond canonical purine tracts [2].

Why Generic Substitution Fails: The Unique Intercalative Binding Mode of Drfbpi Precludes Replacement by Standard Nucleoside Analogs


In the context of triple-helix forming oligonucleotides (TFOs), generic substitution with natural nucleosides or other commercially available non-natural bases is not scientifically equivalent. The structural and mechanistic requirements for sequence-specific DNA triplex formation are highly stringent [1]. Drfbpi (D3) employs an intercalative binding mechanism that differs fundamentally from the Hoogsteen hydrogen bonding used by natural bases (e.g., T and C+) or even other synthetic analogs [2]. This distinct mechanism dictates a specific set of sequence recognition rules (T·A and C·G base pairs) and a structural context (nearest-neighbor dependence) that cannot be replicated by alternative compounds [2]. Consequently, substituting Drfbpi in a TFO designed for a specific genomic target with an off-the-shelf alternative will likely result in a complete loss of binding affinity and sequence specificity, invalidating experimental results and procurement decisions.

Quantitative Evidence Guide: Measurable Differentiation of Drfbpi Against Comparator Non-Natural Nucleosides


Base Pair Recognition Selectivity: Drfbpi vs. Natural Nucleobases

Drfbpi (D3) demonstrates a unique selectivity profile by recognizing both T·A and C·G Watson-Crick base pairs when incorporated into a pyrimidine oligonucleotide third strand, a capability not shared by natural nucleobases [1]. While thymine (T) exclusively recognizes A·T base pairs and protonated cytosine (C+) exclusively recognizes G·C base pairs, Drfbpi can bind to both types of base pairs [1]. This dual recognition property is a direct consequence of its intercalative binding mechanism, which does not rely on the formation of sequence-specific hydrogen bonds [2].

DNA triplex Non-natural nucleoside Sequence-specific recognition

Binding Mechanism Differentiation: Intercalation vs. Hydrogen Bonding

The binding mechanism of Drfbpi (D3) is fundamentally different from that of natural and many non-natural nucleobases used in triple-helix formation. While natural bases like thymine and protonated cytosine rely on Hoogsteen-type hydrogen bonds to recognize their target base pairs [1], Drfbpi intercalates into the DNA duplex on the 3′ side of the target base pair [2]. This intercalation is evidenced by NMR structural analysis, which shows the three aromatic rings of the Drfbpi base stacking on the bases of all three strands, effectively mimicking a base triplet [2].

DNA triplex Intercalation Binding mechanism

Nearest-Neighbor Dependence of Drfbpi Binding

The binding and sequence recognition of Drfbpi (D3) are not absolute but exhibit a nearest-neighbor dependence [1]. This means the stability and specificity of Drfbpi's interaction with a target base pair are influenced by the identity of adjacent base pairs. This property is a well-documented characteristic of triplex formation and is crucial for designing effective TFOs [1].

DNA triplex Nearest-neighbor effects Sequence context

Best-Fit Research Applications for Drfbpi Based on Differentiated Evidence


Design of Triplex-Forming Oligonucleotides (TFOs) Targeting Mixed T·A and C·G Interruptions

Given its unique ability to recognize both T·A and C·G base pairs via intercalation [1], Drfbpi is the nucleoside of choice for designing TFOs that must target DNA sequences containing mixed purine-pyrimidine interruptions. This is a common challenge in genomic DNA, where extended purine tracts are rare. Drfbpi allows for the creation of TFOs with a broader targeting range compared to those using only natural bases or other non-natural analogs with more restricted recognition profiles [1].

Structural Studies of Non-Canonical DNA Triplexes Using NMR

The intercalative binding mode of Drfbpi, which results in a unique structural arrangement where its aromatic rings stack on all three DNA strands [2], makes it an excellent probe for studying the structural dynamics and conformational landscape of DNA triplexes. High-resolution NMR studies, such as the one that solved the solution structure of a Drfbpi-containing triplex [2], rely on compounds with well-defined and distinct structural signatures. Drfbpi's intercalation site provides a clear and unique NMR fingerprint that can be used to investigate triplex topology and stability [2].

Investigating the Impact of Intercalation on Triplex Stability and Kinetics

The fundamental difference in binding mechanism between Drfbpi (intercalation) and standard nucleobases (Hoogsteen hydrogen bonding) [1] provides a unique tool for dissecting the contributions of these two modes of interaction to overall triplex stability and formation kinetics. Researchers can use Drfbpi as a model intercalating base to compare and contrast its effects on melting temperature (Tm), association/dissociation rates, and thermodynamic parameters against those of hydrogen-bonding bases in identical sequence contexts [1]. This type of analysis is critical for advancing the fundamental understanding of nucleic acid recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drfbpi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.